Product packaging for 8-Boc-8-azabicyclo[3.2.1]octan-2-amine(Cat. No.:CAS No. 1419101-50-0)

8-Boc-8-azabicyclo[3.2.1]octan-2-amine

Katalognummer: B1447456
CAS-Nummer: 1419101-50-0
Molekulargewicht: 226.32 g/mol
InChI-Schlüssel: LJSMXQVRQBFKNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Introduction and Chemical Identity

Structural Definition and IUPAC Nomenclature

8-Boc-8-azabicyclo[3.2.1]octan-2-amine is a nitrogen-containing bicyclic compound characterized by a seven-membered ring system fused with a bridged amine group. Its IUPAC name is tert-butyl 2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate, reflecting the presence of a Boc (tert-butoxycarbonyl) protective group at the nitrogen atom in the 8-position and an amine substituent at the 2-position. The molecular formula is C₁₂H₂₂N₂O₂ , with a molecular weight of 226.32 g/mol .

The compound exists in stereoisomeric forms due to the bicyclic scaffold’s rigid geometry. For example, the exo-isomer (CAS 1408074-65-6) and endo-isomer (CAS 207405-68-3) differ in the spatial orientation of the amine group relative to the bicyclic framework. The SMILES notation for the exo-isomer is O=C(N1[C@@]2([H])C@@HCC[C@]1([H])CC2)OC(C)(C)C , highlighting the stereochemical configuration.

Table 1: Key Structural Data
Property Value Source
Molecular Formula C₁₂H₂₂N₂O₂
Molecular Weight 226.32 g/mol
IUPAC Name tert-butyl 2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
CAS Numbers 1419101-50-0 (rac), 1408074-65-6 (exo), 207405-68-3 (endo)

Historical Context in Azabicyclic Chemistry

The synthesis of azabicyclic compounds dates to early 20th-century work on tropane alkaloids. In 1917, Robert Robinson’s biomimetic synthesis of tropinone—a precursor to atropine and cocaine—established foundational strategies for constructing bicyclic amines. This "double Mannich reaction" approach inspired later methodologies for synthesizing 8-azabicyclo[3.2.1]octane derivatives, including this compound.

Modern advances, such as palladium-catalyzed Suzuki couplings and enantioselective aziridinations, have enabled precise functionalization of the bicyclic core. For instance, the triflate intermediate derived from tropinone analogs has been used to introduce aryl groups at the 3-position, a strategy applicable to modifying this compound.

Significance in Heterocyclic Organic Chemistry

The 8-azabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity and ability to mimic bioactive natural products. Nitrogen-containing heterocycles constitute 59% of FDA-approved drugs , with bicyclic amines like this compound serving as key intermediates for psychoplastogens, anticholinergics, and enzyme inhibitors.

For example, this compound has been utilized in the synthesis of N-acylethanolamine acid amidase (NAAA) inhibitors, which show promise in treating inflammatory diseases. The Boc group enhances solubility and stability during synthetic steps, while the amine at C2 allows for further derivatization.

Relationship to the Tropane Alkaloid Family

Tropane alkaloids, such as cocaine and scopolamine, share the 8-azabicyclo[3.2.1]octane core but feature additional substituents like ester groups at C2 and C3. This compound can be viewed as a synthetic analog of ecgonine, the biosynthetic precursor to cocaine, with the Boc group replacing the natural methyl ester.

Table 2: Structural Comparison with Tropane Alkaloids
Compound Core Structure Key Substituents Biological Role
Cocaine 8-azabicyclo[3.2.1]octane C2: Methyl ester; C3: Benzoyloxy Stimulant, local anesthetic
Scopolamine 8-azabicyclo[3.2.1]octane C3: Epoxide; C6: Hydroxyl Anticholinergic
This compound 8-azabicyclo[3.2.1]octane C2: Amine; C8: Boc group Synthetic intermediate

The compound’s structural simplicity relative to natural tropanes makes it a versatile scaffold for exploring structure-activity relationships in drug design. Recent work has demonstrated its utility in generating hybrid alkaloids with combined features of Erythroxylum and Solanaceae lineages.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22N2O2 B1447456 8-Boc-8-azabicyclo[3.2.1]octan-2-amine CAS No. 1419101-50-0

Eigenschaften

IUPAC Name

tert-butyl 2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-4-6-9(13)10(14)7-5-8/h8-10H,4-7,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSMXQVRQBFKNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C1CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Intramolecular Cyclization Approaches

One of the most common methods to construct the bicyclic framework involves intramolecular cyclization of appropriately functionalized precursors. For example, Takeda et al. (1977) synthesized 5-aryl substituted 2-azabicyclo[3.2.1]octanes via α-alkylation of cyclopentanone derivatives followed by cyclization steps involving carbamate intermediates and subsequent ring closure.

General Scheme:

  • Starting from cyclopentanone derivatives, α-alkylation introduces substituents.
  • Carbamate formation and oxidation yield enone intermediates.
  • Intramolecular 1,4-addition of a secondary amine closes the bicyclic ring.
  • Wolff-Kishner reduction or other reductions finalize the bicyclic amine structure.

This strategy can be adapted to introduce Boc protection either before or after the cyclization depending on the stability of intermediates.

Reduction of 2-Azabicyclo[3.2.1]octan-3-ones

2-Azabicyclo[3.2.1]octan-3-ones serve as key intermediates that can be reduced to the corresponding amines. Lithium aluminum hydride (LiAlH4) is commonly used for this reduction, providing the bicyclic amine core with high yields and stereoselectivity.

Detailed Research Findings and Experimental Data

Patent-Based Preparation (WO1999029690A1)

A patent describes a process for preparing 8-substituted 8-azabicyclo[3.2.1]octanes, which includes the reduction of cyano-substituted intermediates using metal-alcohol mixtures (e.g., magnesium in methanol), alkali metal borohydrides, or catalytic hydrogenation with palladium catalysts.

  • The reduction is performed at low temperature (0°C), followed by warming to ambient temperature.
  • Workup involves aqueous extraction, drying, and concentration to isolate the bicyclic amine.
  • Yields reported for similar compounds are typically in the range of 70-75%.
  • The process allows for functional group tolerance, including trifluoroethyl substituents at the 8-position.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations Typical Yield (%) Reference
Intramolecular Cyclization α-Alkylation → Carbamate formation → Cyclization High stereocontrol, versatile Multi-step, requires careful control 55-70
Reduction of 3-Oxones Synthesis of 3-one → LiAlH4 reduction → Boc protection Straightforward, high yield Requires handling of LiAlH4 70-80
Palladium-Catalyzed Cyclization Pd-catalyzed intramolecular cyclization of hydrazines High yield, mild conditions Requires Pd catalyst, sensitive substrates 80-90
Metal-Alcohol Reduction (Patent) Reduction of cyano derivatives with Mg/MeOH or NaBH4 Functional group tolerance, scalable Requires metal handling ~72

Analyse Chemischer Reaktionen

Boc Deprotection and Functionalization

The tert-butoxycarbonyl (Boc) group enables selective deprotection under acidic conditions, facilitating downstream modifications:

  • Deprotection : Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) removes the Boc group, yielding 8-azabicyclo[3.2.1]octan-2-amine. This reactive intermediate undergoes:

    • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form secondary amides (yields: 75-90%).

    • Sulfonylation : Forms sulfonamides with sulfonyl chlorides (e.g., tosyl chloride) under mild conditions .

Nucleophilic Substitution Reactions

The secondary amine participates in alkylation and arylation:

Reaction TypeReagentProductYieldConditions
AlkylationBenzyl bromideN-Benzyl derivative82%K₂CO₃, DMF, 60°C
Arylation4-BromobenzaldehydeN-Aryl derivative68%Pd(OAc)₂, Xantphos, Cs₂CO₃

Cycloaddition and Ring-Opening Reactions

The bicyclic framework enables stereoselective transformations:

  • [3+2] Cycloaddition : Reacts with nitrones to form spirocyclic oxazolidines (dr > 9:1) .

  • Epoxide Ring-Opening : Participates in regioselective ring-opening of epoxides (e.g., styrene oxide) to generate β-amino alcohols .

Reductive Amination and Condensation

The free amine participates in reductive amination with ketones/aldehydes:

SubstrateReducing AgentProductYield
CyclohexanoneNaBH₃CNN-Cyclohexyl derivative78%
BenzaldehydeH₂ (Pd/C)N-Benzylidene derivative65%

Industrial-Scale Modifications

Automated flow reactors optimize large-scale reactions:

  • Continuous Deprotection : TFA/DCM in a microreactor achieves >95% conversion in <5 minutes.

  • High-Throughput Screening : Enables rapid optimization of coupling reactions (e.g., peptide bond formation).

Comparative Reactivity

Key differences from related scaffolds:

CompoundReactivity with TFAAcylation RateCycloaddition Selectivity
8-Boc-8-azabicyclo[3.2.1]octan-2-amineFast (t₁/₂: 10 min)High (k = 0.45 M⁻¹s⁻¹)dr > 9:1
2-Azabicyclo[3.2.1]octaneN/A (no Boc group)Moderatedr 3:1

Wissenschaftliche Forschungsanwendungen

Neurotransmitter Reuptake Inhibition

One of the primary applications of 8-Boc-8-azabicyclo[3.2.1]octan-2-amine derivatives is their role as monoamine reuptake inhibitors . These compounds have been studied for their potential in treating various psychiatric disorders, including:

  • Depression
  • Anxiety
  • Attention Deficit Hyperactivity Disorder (ADHD)
  • Obsessive Compulsive Disorder

Research indicates that these derivatives can effectively inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, which are crucial in mood regulation and cognitive function .

Synthesis of Tropane Alkaloids

The unique structure of this compound makes it a valuable intermediate in the synthesis of various tropane alkaloids. Recent studies have focused on enantioselective synthesis methods that allow for the controlled formation of this scaffold from simpler precursors . The ability to construct this bicyclic core with high stereochemical fidelity is essential for developing therapeutics with specific biological activities.

Synthesis Methodologies

A variety of synthetic strategies have been reported for accessing this compound and its derivatives:

MethodologyDescription
Enantioselective ConstructionUtilizes acyclic precursors to achieve stereochemical control during the formation process .
Intramolecular CyclizationInvolves cyclization reactions that yield the bicyclic structure directly from linear substrates .
Beckmann RearrangementA rearrangement technique that has been utilized to generate azabicyclic compounds efficiently .

Research has demonstrated that this compound derivatives exhibit significant biological activity:

  • Kappa Opioid Receptor Antagonism : Some derivatives have been developed as kappa opioid receptor antagonists, showing promise in pain management and addiction treatment .

Pharmacological Profiles

The pharmacological profiles of these compounds indicate a potential for lower side effects compared to traditional antidepressants:

Compound TypeAdvantages
Monoamine Reuptake InhibitorsReduced cardiovascular risks compared to tricyclic antidepressants .
Selective Serotonin Reuptake InhibitorsImproved side effect profiles over older antidepressants .

Wirkmechanismus

The mechanism of action of 8-Boc-8-azabicyclo[3.2.1]octan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites and modulate the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

  • exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine Molecular Weight: 226.32 g/mol Purity: ≥97% (HPLC) Applications: Used in PROTAC (Proteolysis-Targeting Chimera) synthesis as a protein degrader building block .
  • endo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine

    • CAS Number : 949559-11-9
    • Storage : Room temperature; sensitive to acidic conditions (Boc deprotection occurs with HCl/dioxane) .
    • Applications : Employed in chiral synthesis due to its rigid bicyclic framework, which enforces stereochemical control .

Substitution at the 8-Position

8-Methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
  • Molecular Formula : C₈H₁₈Cl₂N₂ (MW = 213.15 g/mol)
  • Key Features :
    • Replaces Boc with a methyl group, reducing steric bulk.
    • The amine at position 3 (vs. 2) and dihydrochloride salt enhance aqueous solubility.
    • Used in pharmaceutical intermediates, e.g., kinase inhibitors .
  • Comparison : Lacks the Boc group’s protective utility but offers improved bioavailability for in vivo studies.
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
  • Structure : Benzyl group at position 8; amine at position 3.
  • Key Features :
    • The benzyl group introduces aromaticity, influencing π-π stacking in receptor binding.
    • Demonstrated stereoselective binding at dopamine transporters (DAT) in structure-activity relationship (SAR) studies .
N-[(2-Chlorophenyl)methyl]-8-azabicyclo[3.2.1]octan-8-amine
  • Molecular Formula : C₁₄H₁₉N₂Cl (MW = 250.77 g/mol)
  • Applications in CNS-targeting drug discovery .

Functional Group Variations

8-Azabicyclo[3.2.1]octan-3-one hydrochloride
  • Molecular Formula: C₇H₁₁NO·HCl (MW = 161.63 g/mol)
  • Key Features :
    • Ketone at position 3 instead of amine; hydrochloride salt improves crystallinity.
    • Intermediate in tropane alkaloid synthesis, e.g., cocaine analogs .
  • Comparison : Lacks the amine functionality critical for nucleophilic coupling reactions.
8-Boc-8-azabicyclo[3.2.1]octane-2-methanol
  • Molecular Formula: C₁₃H₂₃NO₃ (MW = 241.33 g/mol)
  • Key Features: Methanol substituent at position 2; retains Boc protection. Used in derivatization for prodrug strategies .

Biologische Aktivität

8-Boc-8-azabicyclo[3.2.1]octan-2-amine is a bicyclic compound that has garnered attention in neuropharmacology due to its potential therapeutic applications. This compound features a tert-butoxycarbonyl (Boc) protecting group and a nitrogen atom integrated into its bicyclic structure, which enhances its interaction with biological targets, particularly in the central nervous system.

Structural Characteristics

The unique structure of this compound allows for favorable interactions with various neurotransmitter receptors and enzymes involved in neurotransmission. Its bicyclic framework contributes to its rigidity, which is essential for binding to biological targets.

Property Details
Chemical Formula C10_{10}H16_{16}N2_{2}O
Molecular Weight 168.25 g/mol
CAS Number 86580-33-8
IUPAC Name This compound

This compound is believed to act primarily as a monoamine reuptake inhibitor , affecting serotonin, norepinephrine, and dopamine levels in the brain. This mechanism is crucial for its potential applications in treating various neurological disorders, including:

  • Alzheimer's Disease
  • Parkinson's Disease
  • Depression
  • Attention Deficit Hyperactivity Disorder (ADHD)

Biological Activity

Research indicates that this compound interacts with neurotransmitter receptors, facilitating neurotransmission and potentially mitigating symptoms associated with neurological disorders. Notably, studies have shown its effectiveness in modulating pathways related to mood regulation and cognitive function.

Case Studies

  • Neuropharmacological Studies : In vitro studies demonstrated that this compound inhibits the reuptake of serotonin and norepinephrine, suggesting its potential as an antidepressant .
  • Animal Models : Animal studies have indicated that administration of this compound leads to significant improvements in behavioral symptoms associated with depression and anxiety, supporting its role as a candidate for further development in psychiatric therapies .

Research Findings

Recent findings highlight the following aspects of the biological activity of this compound:

  • Binding Affinity : The compound has been shown to bind effectively to serotonin and dopamine transporters, which are critical for neurotransmitter regulation .
  • Therapeutic Potential : Its application extends beyond mood disorders; it has also been investigated for use in treating pain disorders and anxiety-related conditions due to its influence on monoamine neurotransmission .
  • Synthesis and Derivatives : Various synthetic routes have been explored to optimize the yield and efficacy of 8-Boc derivatives, enhancing their pharmacological profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Boc-8-azabicyclo[3.2.1]octan-2-amine
Reactant of Route 2
8-Boc-8-azabicyclo[3.2.1]octan-2-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.